molecular formula C19H19NO5 B3148631 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate CAS No. 6530-41-2

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate

Cat. No.: B3148631
CAS No.: 6530-41-2
M. Wt: 341.4 g/mol
InChI Key: MUNLGCDPQMBTPW-AWEZNQCLSA-N
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Description

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is an organic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a phenyl group, a benzyloxycarbonyl group, and an alaninate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate typically involves the reaction of 2-oxo-2-phenylethyl bromide with N-benzyloxycarbonyl-L-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents and solvents. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid are commonly employed.

Major Products

    Hydrolysis: Produces 2-oxo-2-phenylethyl carboxylic acid and N-benzyloxycarbonyl-L-alanine.

    Oxidation: Yields phenolic derivatives.

    Substitution: Results in various substituted carbamate esters.

Scientific Research Applications

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active moiety that exerts its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the phenyl group and the benzyloxycarbonyl protecting group makes it particularly useful in synthetic chemistry and drug development.

Properties

IUPAC Name

phenacyl (2S)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-14(20-19(23)25-12-15-8-4-2-5-9-15)18(22)24-13-17(21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNLGCDPQMBTPW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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